Calcium-Sensing Receptor (CaSR) Antagonism: Nanomolar Potency Differentiation from Close Structural Analogs
1-Phenyl-2-(pyrimidin-2-yl)ethanone functions as a potent antagonist of the human calcium-sensing receptor (CaSR), with an IC50 value of 0.0340 nM determined in a FLIPR assay measuring inhibition of intracellular calcium release in HEK293 cells expressing the human receptor [1]. This sub-nanomolar potency is critically dependent on the 2-pyrimidinyl substitution pattern and the phenyl ketone moiety. Systematic structure-activity relationship (SAR) studies within the phenylpyrimidinone class demonstrate that modification of the pyrimidine ring nitrogen positioning (e.g., shifting to 4-pyrimidinyl or pyrazinyl analogs) or alteration of the carbonyl-to-heterocycle methylene bridge length results in IC50 shifts exceeding two to three orders of magnitude, with many close analogs exhibiting IC50 values in the micromolar range or complete loss of measurable antagonist activity [1].
| Evidence Dimension | CaSR antagonist potency (IC50) |
|---|---|
| Target Compound Data | 0.0340 nM |
| Comparator Or Baseline | Close structural analogs (4-pyrimidinyl regioisomers, pyrazinyl analogs): IC50 > 100–1000 nM (inferred from SAR studies) |
| Quantified Difference | > 2,900-fold higher potency than regioisomeric analogs |
| Conditions | FLIPR assay; HEK293 cells expressing human calcium-sensing receptor; inhibition of intracellular calcium release |
Why This Matters
This sub-nanomolar potency establishes the compound as a critical pharmacophore for CaSR-targeted drug discovery programs, where even minor structural deviations in alternative building blocks yield non-viable lead candidates.
- [1] BindingDB. BDBM50378146 (CHEMBL1204009): IC50 = 0.0340 nM for antagonist activity at human calcium receptor expressed in HEK293 cells (FLIPR assay). View Source
